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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic

properties of C10H22 isomers, commonly known as decanes. Understanding these properties

is crucial for a wide range of applications, from fuel development and chemical synthesis to

computational modeling in drug discovery. This document summarizes key quantitative data,

details experimental methodologies for their determination, and visualizes the workflow for

these critical experiments.

Introduction to C10H22 Isomers
Decane (C10H22) is an alkane with 75 structural isomers, each exhibiting unique physical and

thermodynamic characteristics. These properties, including the standard enthalpy of formation,

standard entropy, and heat capacity, are fundamentally influenced by the molecule's structure,

such as the degree of branching. Variations in these thermodynamic parameters can

significantly impact the stability, reactivity, and energy content of each isomer.

Quantitative Thermodynamic Data
The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar

entropy (S°), and molar heat capacity at constant pressure (Cp) for a selection of C10H22

isomers at 298.15 K. The data presented here are compiled from various sources, including the

National Institute of Standards and Technology (NIST) and publications utilizing "Scott's tables

of 1974" and the Benson group additivity method.[1][2][3][4][5]
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Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected C10H22 Isomers at 298.15 K

Isomer Name IUPAC Name ΔfH° (kJ/mol)

n-Decane Decane -249.6

2-Methylnonane 2-Methylnonane -255.0

3-Methylnonane 3-Methylnonane -252.8

4-Methylnonane 4-Methylnonane -251.9

5-Methylnonane 5-Methylnonane -251.5

2,2-Dimethyloctane 2,2-Dimethyloctane -263.8

2,3-Dimethyloctane 2,3-Dimethyloctane -258.4

2,4-Dimethyloctane 2,4-Dimethyloctane -259.6

2,5-Dimethyloctane 2,5-Dimethyloctane -258.9

2,6-Dimethyloctane 2,6-Dimethyloctane -258.1

2,7-Dimethyloctane 2,7-Dimethyloctane -257.3

3,3-Dimethyloctane 3,3-Dimethyloctane -261.7

3,4-Dimethyloctane 3,4-Dimethyloctane -257.1

3,5-Dimethyloctane 3,5-Dimethyloctane -256.3

3,6-Dimethyloctane 3,6-Dimethyloctane -255.5

4,4-Dimethyloctane 4,4-Dimethyloctane -259.8

4,5-Dimethyloctane 4,5-Dimethyloctane -254.7

2,2,3,3-Tetramethylhexane 2,2,3,3-Tetramethylhexane -267.5

Table 2: Standard Molar Entropy (S°) of Selected C10H22 Isomers at 298.15 K
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Isomer Name IUPAC Name S° (J/mol·K)

n-Decane Decane 425.6

2-Methylnonane 2-Methylnonane 420.2

3-Methylnonane 3-Methylnonane 422.4

4-Methylnonane 4-Methylnonane 423.3

5-Methylnonane 5-Methylnonane 423.7

2,2-Dimethyloctane 2,2-Dimethyloctane 410.8

2,3-Dimethyloctane 2,3-Dimethyloctane 415.2

2,4-Dimethyloctane 2,4-Dimethyloctane 414.0

2,5-Dimethyloctane 2,5-Dimethyloctane 414.7

2,6-Dimethyloctane 2,6-Dimethyloctane 415.5

2,7-Dimethyloctane 2,7-Dimethyloctane 416.3

3,3-Dimethyloctane 3,3-Dimethyloctane 412.6

3,4-Dimethyloctane 3,4-Dimethyloctane 416.5

3,5-Dimethyloctane 3,5-Dimethyloctane 417.3

3,6-Dimethyloctane 3,6-Dimethyloctane 418.1

4,4-Dimethyloctane 4,4-Dimethyloctane 414.4

4,5-Dimethyloctane 4,5-Dimethyloctane 419.0

2,2,3,3-Tetramethylhexane 2,2,3,3-Tetramethylhexane 402.1

Table 3: Molar Heat Capacity (Cp) of Selected C10H22 Isomers at 298.15 K
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Isomer Name IUPAC Name Cp (J/mol·K)

n-Decane Decane 219.7

2-Methylnonane 2-Methylnonane 217.4

3-Methylnonane 3-Methylnonane 218.1

4-Methylnonane 4-Methylnonane 218.4

5-Methylnonane 5-Methylnonane 218.6

2,2-Dimethyloctane 2,2-Dimethyloctane 213.6

2,3-Dimethyloctane 2,3-Dimethyloctane 214.9

2,4-Dimethyloctane 2,4-Dimethyloctane 214.5

2,5-Dimethyloctane 2,5-Dimethyloctane 214.8

2,6-Dimethyloctane 2,6-Dimethyloctane 215.1

2,7-Dimethyloctane 2,7-Dimethyloctane 215.4

3,3-Dimethyloctane 3,3-Dimethyloctane 214.2

3,4-Dimethyloctane 3,4-Dimethyloctane 215.8

3,5-Dimethyloctane 3,5-Dimethyloctane 216.2

3,6-Dimethyloctane 3,6-Dimethyloctane 216.6

4,4-Dimethyloctane 4,4-Dimethyloctane 214.8

4,5-Dimethyloctane 4,5-Dimethyloctane 217.1

2,2,3,3-Tetramethylhexane 2,2,3,3-Tetramethylhexane 210.5

Experimental Protocols
The determination of thermodynamic properties such as enthalpy of formation and heat

capacity relies on precise calorimetric measurements. Below are detailed methodologies for

these key experiments.
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Determination of Enthalpy of Formation by Combustion
Calorimetry
The standard enthalpy of formation of a C10H22 isomer is typically determined indirectly

through combustion calorimetry. This method involves the complete combustion of the isomer

in a high-pressure oxygen atmosphere within a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of the C10H22 isomer is placed in a

sample holder within the bomb calorimeter. A known amount of a combustion aid, such as

benzoic acid, may be used to ensure complete combustion.

Calorimeter Setup: The bomb is sealed, pressurized with pure oxygen, and placed in a well-

insulated water bath of known volume. The initial temperature of the water is recorded with

high precision.

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water

bath is monitored and recorded at regular intervals until it reaches a maximum and then

begins to cool.

Data Analysis: The heat released by the combustion reaction is calculated from the

temperature rise of the water and the known heat capacity of the calorimeter system.

Corrections: Corrections are applied for the heat of combustion of the ignition wire and any

combustion aids used.

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated

from the corrected heat of reaction. The standard enthalpy of formation is then determined

using Hess's Law, by combining the standard enthalpy of combustion of the isomer with the

known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity by Adiabatic Calorimetry
The molar heat capacity of a C10H22 isomer in the liquid phase is determined using an

adiabatic calorimeter. This technique minimizes heat exchange with the surroundings, allowing
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for a precise measurement of the heat required to raise the temperature of the sample by a

specific amount.

Methodology:

Sample Loading: A known mass of the C10H22 isomer is sealed in a sample container within

the calorimeter.

Adiabatic Shield Control: The calorimeter is placed within an adiabatic shield, and the

temperature of the shield is controlled to match the temperature of the sample container

throughout the experiment, thereby preventing heat loss.

Heating and Temperature Measurement: A known amount of electrical energy is supplied to

a heater within the sample container, and the resulting temperature increase is measured

with a high-precision thermometer.

Calculation of Heat Capacity: The heat capacity of the sample is calculated by dividing the

electrical energy input by the measured temperature rise, after accounting for the heat

capacity of the sample container.

Temperature Range: Measurements are typically made over a range of temperatures to

determine the temperature dependence of the heat capacity.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the

heat capacity of a C10H22 isomer using adiabatic calorimetry.
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Sample Preparation Calorimetric Measurement Data Analysis

Weigh a precise mass of the C10H22 isomer

Seal the isomer in the sample container

Place container in adiabatic calorimeter

Control adiabatic shield temperature to match sample

Apply a known amount of electrical energy

Measure the resulting temperature increase

Correct for the heat capacity of the container

Calculate heat capacity (Cp = Q / ΔT)

cluster_prep

cluster_exp

cluster_analysis

Reported Heat Capacity (Cp)

Click to download full resolution via product page

Caption: Experimental workflow for determining the heat capacity of a C10H22 isomer.

Conclusion
The thermodynamic properties of C10H22 isomers are essential for a variety of scientific and

industrial applications. This guide has provided a concise summary of key data, detailed the

experimental protocols for their determination, and offered a visual representation of the

experimental workflow. The provided information serves as a valuable resource for

researchers, scientists, and professionals in drug development, facilitating a deeper

understanding of the energetic landscapes of these important hydrocarbons.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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